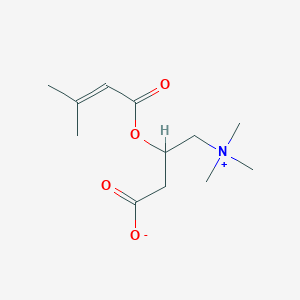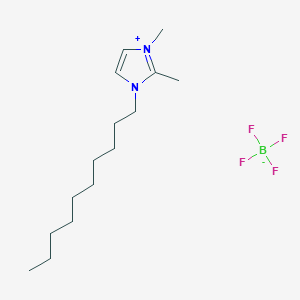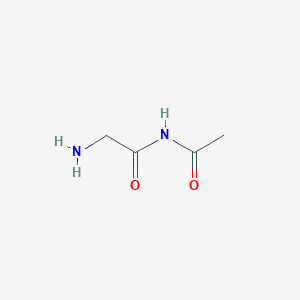![molecular formula C23H27N3O4 B12106504 [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a piperazine ring, and a phenylvinyl group, making it an interesting subject for chemical synthesis and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid typically involves multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Applications De Recherche Scientifique
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action for [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Uniqueness
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Propriétés
Formule moléculaire |
C23H27N3O4 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-(4-methoxy-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]piperazin-1-yl]ethyl]anilino)acetic acid |
InChI |
InChI=1S/C23H27N3O4/c1-30-21-9-7-20(8-10-21)26(18-23(28)29)17-22(27)25-15-13-24(14-16-25)12-11-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,28,29)/b12-11+ |
Clé InChI |
GTGUKAULNGWAOB-VAWYXSNFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)/C=C/C3=CC=CC=C3)CC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C=CC3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)


![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)



![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)

![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)


